molecular formula C7H5Cl2NO3S B14834677 6-Acetyl-4-chloropyridine-2-sulfonyl chloride

6-Acetyl-4-chloropyridine-2-sulfonyl chloride

Cat. No.: B14834677
M. Wt: 254.09 g/mol
InChI Key: SKOSVKBQLUYYDY-UHFFFAOYSA-N
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Description

6-Acetyl-4-chloropyridine-2-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes an acetyl group, a chlorine atom, and a sulfonyl chloride group attached to a pyridine ring. Its molecular formula is C7H6ClNO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 6-acetyl-4-chloropyridineThis reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Mechanism of Action

The mechanism of action of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

  • 2-Chloropyridine-3-sulfonyl chloride
  • 4-Chloropyridine-2-sulfonyl chloride
  • 2-Chloropyridine-4-sulfonyl chloride

Comparison: 6-Acetyl-4-chloropyridine-2-sulfonyl chloride is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to other chloropyridine-sulfonyl chlorides. The acetyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H5Cl2NO3S

Molecular Weight

254.09 g/mol

IUPAC Name

6-acetyl-4-chloropyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5Cl2NO3S/c1-4(11)6-2-5(8)3-7(10-6)14(9,12)13/h2-3H,1H3

InChI Key

SKOSVKBQLUYYDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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